![molecular formula C9H11FO B6322209 1-Ethoxy-2-fluoro-3-methylbenzene CAS No. 1698630-04-4](/img/structure/B6322209.png)
1-Ethoxy-2-fluoro-3-methylbenzene
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Overview
Description
1-Ethoxy-2-fluoro-3-methylbenzene is a chemical compound with the molecular formula C9H11FO . It has a molecular weight of 154.18 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom .Chemical Reactions Analysis
This compound can undergo electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 154.18 . The compound should be stored at a temperature between 2-8°C .Mechanism of Action
1-Ethoxy-2-fluoro-3-methylbenzene is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles. It is a strong Lewis acid and is capable of forming covalent bonds with nucleophiles. In particular, it is capable of forming covalent bonds with carbon atoms, oxygen atoms, and nitrogen atoms.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is a non-toxic compound and is not known to be a carcinogen.
Advantages and Limitations for Lab Experiments
1-Ethoxy-2-fluoro-3-methylbenzene is a useful reagent for organic synthesis experiments in the laboratory. It is easy to synthesize and is relatively inexpensive. It is also relatively stable, making it suitable for use in long-term experiments. However, it is a highly reactive compound and must be handled with care.
Future Directions
1-Ethoxy-2-fluoro-3-methylbenzene has potential applications in the development of new pharmaceuticals and agrochemicals. It could also be used as a catalyst in the synthesis of polymers. Additionally, it could be used as a starting material in the synthesis of heterocyclic compounds. Furthermore, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used as a starting material for the synthesis of new materials with novel properties.
Synthesis Methods
1-Ethoxy-2-fluoro-3-methylbenzene is synthesized by the reaction of 1-chloro-2-fluoro-3-methylbenzene and diethyl ether in the presence of a base catalyst such as sodium hydroxide. This reaction is known as the Williamson ether synthesis. The reaction proceeds in two steps: first, a nucleophilic substitution reaction occurs between the chlorine atom and the ether, forming an alkyloxy group; second, a dehydration reaction occurs between the alkyloxy group and the fluorine atom, forming this compound.
Scientific Research Applications
1-Ethoxy-2-fluoro-3-methylbenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of agrochemicals.
Safety and Hazards
properties
IUPAC Name |
1-ethoxy-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPPCQYNOSNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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